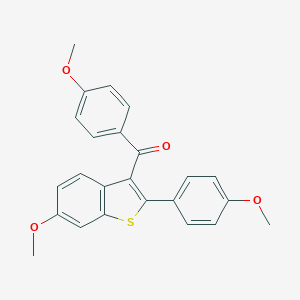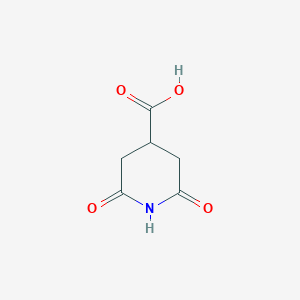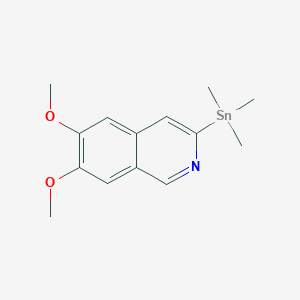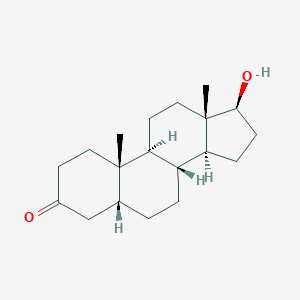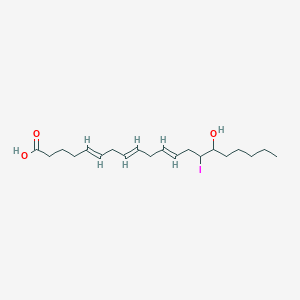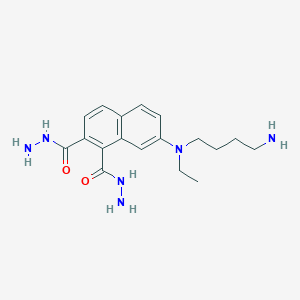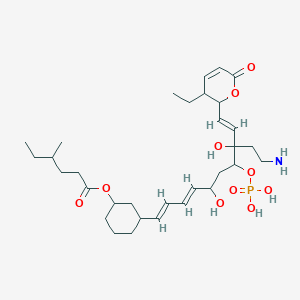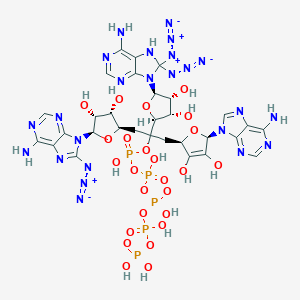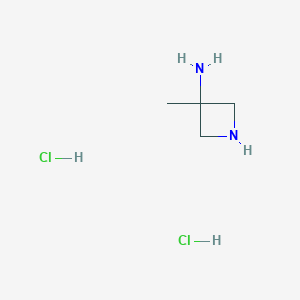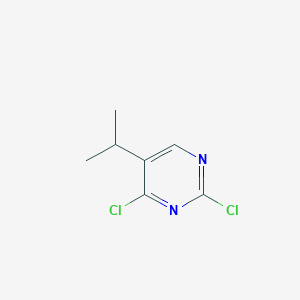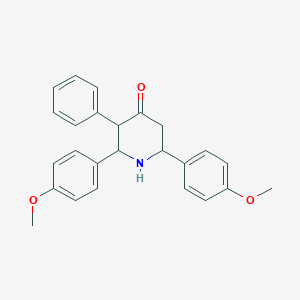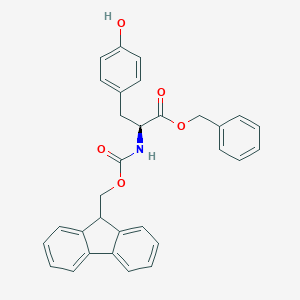
Fmoc-Tyr-Obzl
Vue d'ensemble
Description
Synthesis Analysis
Fmoc-Tyr-Obzl and its derivatives are synthesized through reactions involving Fmoc-protected amino acids. For instance, Fmoc derivatives, Fmoc-Tyr[P(O)(NHR)2]-OH, have been obtained from Z-Tyr-OBzl through lithiation with LDA, followed by reactions with N, N′-dipropyl- or diisopropyl-phosphorodiamidic chloride, showcasing a pathway to Fmoc synthesis of phosphotyrosine-containing peptides (Ueki et al., 1996).
Molecular Structure Analysis
The molecular structure of Fmoc-Tyr-Obzl and related compounds is crucial for understanding their behavior in synthesis processes. The stability of these compounds in various conditions, such as resistance to piperidine in DMF and complete cleavage with trifluoroacetic acid, highlights the importance of their structural integrity for successful peptide synthesis (Ueki et al., 1996).
Chemical Reactions and Properties
Fmoc-Tyr-Obzl undergoes specific chemical reactions crucial for peptide synthesis, such as the attachment of phosphate protecting groups and the synthesis of phosphotyrosine-containing peptides. These processes demonstrate the compound's reactivity and its role in the selective synthesis of peptides with desired modifications (Ueki et al., 1996).
Physical Properties Analysis
The physical properties of Fmoc-Tyr-Obzl, including its crystalline form and solubility, influence its application in peptide synthesis. The ability to obtain Fmoc derivatives as stable crystals indicates their manageability and suitability for use in automated synthesis techniques, promoting expedient and cost-effective synthesis of peptides (Zheng et al., 2014).
Chemical Properties Analysis
The chemical properties of Fmoc-Tyr-Obzl, such as its stability towards specific reagents and conditions, are fundamental for its function in peptide synthesis. Its reactivity under synthesis conditions, resistance to certain chemicals, and the ability to undergo desired reactions without unwanted side reactions are crucial for the synthesis of complex peptides and proteins with high purity and yield (Zheng et al., 2014).
Applications De Recherche Scientifique
Synthesis of Phosphotyrosine-containing Peptides:
- Fmoc-Tyr-Obzl derivatives are used to synthesize phosphotyrosine-containing peptides, which are valuable in studying protein function, signaling pathways, and the development of therapeutic agents (Ueki et al., 1996).
- Mono-benzyl phosphate esters of Fmoc protected phosphoamino acids are crucial tools for the synthesis of phosphopeptides by Fmoc SPPS methods, helping to improve yields in peptide synthesis (White, 2001).
Creation of Cyclic Peptides as Artificial Receptors:
- Fmoc-protected δ-sugar amino acid, synthesized from a glucosamine derivative, is coupled with peptide tert-butyl esters including Fmoc-Tyr-Obzl, leading to cyclic peptides that can act as artificial receptors for various molecules (Billing & Nilsson, 2005).
Synthesis of O-thiophosphotyrosyl Peptides:
- Synthon for O-thiophosphotyrosine, Fmoc-Tyr[PS(OBzl)2]-OH, is incorporated in solid-phase synthesis of O-thiophosphotyrosine-containing peptides, relevant for studying protein interactions and signaling pathways (Kitas et al., 2009).
Formation of Nanostructured Hydrogels for Biomedical Applications:
- Fmoc-Tyr-Obzl is extensively studied as an efficient hydrogelator. The formation of hydrogels using Fmoc-Tyr-Obzl and Fmoc-3,4-dihydroxyphenylalanine (Fmoc-DOPA) can form functional two-component hydrogels combining physical characteristics and functionality, useful in various biomedical applications like drug delivery (Fichman et al., 2015).
Control of Stiffness in Nanostructured Hydrogels:
- Fmoc-Tyr-Obzl is used in the self-assembly of tyrosine hydrogels where the mechanical properties, gelation time, and molecular arrangements can be controlled, which is vital for applications in three-dimensional cell culture (Thornton et al., 2009).
Incorporation of Graphene into Peptide-based Hydrogels:
- Fmoc-Tyr-Obzl-based hydrogels are used for incorporating reduced graphene oxide to create stable hybrid hydrogels. These are studied for their potential in improved structural and mechanical properties, which can be useful in various technological and biomedical applications (Adhikari & Banerjee, 2011).
Safety And Hazards
Orientations Futures
The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets .
Propriétés
IUPAC Name |
benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO5/c33-23-16-14-21(15-17-23)18-29(30(34)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29,33H,18-20H2,(H,32,35)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPVFGBPEVOJEV-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr-Obzl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B52461.png)
